molecular formula C13H21N5 B11745662 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11745662
M. Wt: 247.34 g/mol
InChI Key: SNNLZZNUGIJXPB-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazine, acetylacetone, and isopropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methyl groups attached to the pyrazole rings.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine stands out due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-6-5-12(16-18)8-14-9-13-11(3)7-15-17(13)4/h5-7,10,14H,8-9H2,1-4H3

InChI Key

SNNLZZNUGIJXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

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